molecular formula C12H13BrF2OZn B14880293 4,5-Difluoro-3-(5-hexen-1-oxy)phenylZinc bromide

4,5-Difluoro-3-(5-hexen-1-oxy)phenylZinc bromide

Cat. No.: B14880293
M. Wt: 356.5 g/mol
InChI Key: VIOOOIXWAZLASQ-UHFFFAOYSA-M
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Description

4,5-Difluoro-3-(5-hexen-1-oxy)phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-difluoro-3-(5-hexen-1-oxy)phenylzinc bromide typically involves the reaction of 4,5-difluoro-3-(5-hexen-1-oxy)phenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of high-purity starting materials and solvents is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4,5-Difluoro-3-(5-hexen-1-oxy)phenylzinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also participate in other types of reactions, including:

    Oxidation: Under specific conditions, the compound can be oxidized to form various products.

    Reduction: It can be reduced to form different derivatives.

    Substitution: The compound can undergo substitution reactions, where the bromide group is replaced by other functional groups.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Scientific Research Applications

4,5-Difluoro-3-(5-hexen-1-oxy)phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of advanced materials and fine chemicals.

Mechanism of Action

The mechanism by which 4,5-difluoro-3-(5-hexen-1-oxy)phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various reactions, such as cross-coupling, by transferring its organic group to a metal catalyst, which facilitates the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    4,5-Difluoro-3-(5-hexen-1-oxy)phenylmagnesium bromide: Similar in structure but uses magnesium instead of zinc.

    4,5-Difluoro-3-(5-hexen-1-oxy)phenylboronic acid: Another compound used in Suzuki-Miyaura coupling but with different reactivity and conditions.

Uniqueness

4,5-Difluoro-3-(5-hexen-1-oxy)phenylzinc bromide is unique due to its high reactivity and selectivity in cross-coupling reactions. Its use of zinc as a central atom provides distinct advantages in terms of reaction conditions and product yields compared to similar compounds using magnesium or boron.

Properties

Molecular Formula

C12H13BrF2OZn

Molecular Weight

356.5 g/mol

IUPAC Name

bromozinc(1+);1,2-difluoro-3-hex-5-enoxybenzene-5-ide

InChI

InChI=1S/C12H13F2O.BrH.Zn/c1-2-3-4-5-9-15-11-8-6-7-10(13)12(11)14;;/h2,7-8H,1,3-5,9H2;1H;/q-1;;+2/p-1

InChI Key

VIOOOIXWAZLASQ-UHFFFAOYSA-M

Canonical SMILES

C=CCCCCOC1=C(C(=C[C-]=C1)F)F.[Zn+]Br

Origin of Product

United States

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